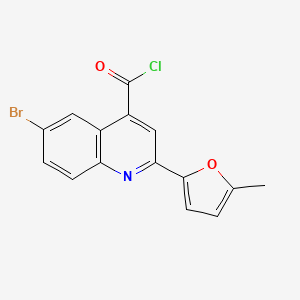

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Vue d'ensemble

Description

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C₁₅H₉BrClNO₂ and a molecular weight of 350.60 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is known for its unique structure, which combines a quinoline core with a bromine atom, a furan ring, and a carbonyl chloride group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride typically involves multiple steps, starting with the preparation of the quinoline coreThe reaction conditions often require the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and carbonyl chloride intermediates.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes characteristic nucleophilic substitutions under mild conditions ( ):

Key finding : Reaction with 1-adamantanamine in dichloromethane at 0°C produces amides in >85% yield without affecting other functional groups ( ). Steric hindrance from the quinoline system requires extended reaction times (4-6 hrs) compared to simple benzoyl chlorides.

Suzuki-Miyaura Cross-Coupling

The bromine atom at position 6 participates in palladium-catalyzed couplings ( ):

General protocol :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (2 eq)

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80-100°C (MW-assisted)

| Boronic Acid Partner | Coupling Position | Yield Range | Reference |

|---|---|---|---|

| Isopropoxyphenyl | C6 | 72-78% | |

| Furanyl | C6 | 65-70% | |

| Vinyl | C6 | 82% |

Microwave irradiation (150°C, 10 min) significantly improves yields compared to conventional heating ( ).

Furan Ring Functionalization

The 5-methylfuran moiety exhibits dual reactivity ( ):

Electrophilic substitution :

-

Halogenation: Selective bromination at C5 using NBS (AIBN initiator)

-

Friedel-Crafts: Acetylation at C4 with AcCl/AlCl₃ (-10°C)

Cycloadditions :

-

Diels-Alder reactivity with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C

Notable observation : The electron-donating methyl group enhances furan's aromaticity, requiring stronger electrophiles compared to unsubstituted furans ( ).

Competitive Reaction Pathways

Comparative kinetic studies reveal this reactivity hierarchy:

Acyl chloride > Bromine (Suzuki) > Furan (electrophilic substitution)

Selectivity control methods :

-

Low temperatures (0-5°C) favor acyl substitution

-

Pd catalysis enables selective C-Br bond activation

Stability Considerations

Critical degradation pathways ( ):

-

Hydrolysis t₁/₂: 3.2 hrs (pH 7.4, 25°C)

-

Thermal decomposition: >150°C (exothermic decarboxylation)

-

Light sensitivity: UV-induced furan ring opening

Proper storage requires anhydrous conditions at -20°C under argon, with stabilized yields maintained for 6+ months when handled appropriately ( ).

This compound's versatile reactivity profile makes it particularly valuable for constructing complex heterocyclic architectures in medicinal chemistry and materials science. Recent applications include its use as a key intermediate in kinase inhibitor development and fluorescent probe synthesis ( ).

Applications De Recherche Scientifique

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with amines or thiols.

- Hydrolysis : The carbonyl chloride group can be hydrolyzed to yield carboxylic acids.

- Coupling Reactions : Participates in Suzuki-Miyaura coupling to form biaryl compounds.

Biology

In biological research, this compound has garnered attention for its potential as an enzyme inhibitor. Its mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in pathways related to cancer and inflammation.

- Protein Interactions : It may disrupt protein-protein interactions, which are crucial in many cellular processes.

Drug Development

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is explored for its medicinal properties:

- Anticancer Activity : Research indicates its potential to inhibit cancer cell growth, particularly in neuroblastoma models .

- Antimicrobial Properties : Its derivatives are being studied for activity against various pathogens, including leishmanial and malarial agents .

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Building Block | Substitution reactions, hydrolysis |

| Biology | Enzyme Inhibition | Binding to active sites |

| Drug Development | Anticancer Research | Inhibition of cancer cell growth |

Case Studies

-

Anticancer Activity Study :

- A study demonstrated that derivatives of this compound showed significant anticancer activity against neuroblastoma cell lines (e.g., SH-SY5Y).

- The mechanism involved inhibition of specific enzymes related to cancer proliferation.

-

Enzyme Interaction Analysis :

- Research highlighted the compound's ability to interact with enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine atom and the carbonyl chloride group can facilitate interactions with amino acid residues in proteins, leading to inhibition of enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromoquinoline: Similar structure but lacks the furan ring and carbonyl chloride group.

2-Methylquinoline: Lacks the bromine atom and carbonyl chloride group.

6-Bromo-2-methylquinoline: Similar but lacks the furan ring and carbonyl chloride group.

Uniqueness

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is unique due to its combination of a quinoline core, a bromine atom, a furan ring, and a carbonyl chloride group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific fields .

Activité Biologique

6-Bromo-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core with a bromine atom at the 6-position and a carbonyl chloride group at the 4-position. The presence of the furan moiety enhances its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 350.60 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and proteins. The carbonyl chloride group can undergo hydrolysis to form carboxylic acid derivatives, which may enhance its binding affinity to target proteins. The bromine atom is believed to facilitate interactions with amino acid residues in enzyme active sites, potentially leading to inhibition of enzymatic activity.

Potential Biological Targets

- Enzymes : The compound may inhibit enzymes involved in various biochemical pathways, including those related to inflammation and cancer progression.

- Protein Interactions : Its structure allows it to disrupt protein-protein interactions, which is crucial in many cellular processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial Activity : Some studies have demonstrated that quinoline derivatives possess antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA .

- Antitumor Activity : Compounds with similar structural features have been evaluated for their antiproliferative effects on various cancer cell lines. They often exhibit selective toxicity towards rapidly dividing cells while sparing normal cells .

- Anti-inflammatory Effects : Certain derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Propriétés

IUPAC Name |

6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO2/c1-8-2-5-14(20-8)13-7-11(15(17)19)10-6-9(16)3-4-12(10)18-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZERTSYNEYUFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188793 | |

| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160265-01-9 | |

| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160265-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.